Victorin C
Beschreibung
Eigenschaften
Molekularformel |
C31H45Cl3N6O13 |
|---|---|
Molekulargewicht |
816.1 g/mol |
IUPAC-Name |
(3S,4S,7E,10S)-4-[[(2S,3R)-6-amino-2-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxyhexanoyl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid |
InChI |
InChI=1S/C31H45Cl3N6O13/c1-11(2)23-21(28(47)38-16(10-32)26(45)37-15(30(49)50)8-13-19(53-23)9-18(42)22(13)43)40-27(46)20(17(41)5-4-6-35)39-25(44)14(7-12(3)24(33)34)36-29(48)31(51)52/h10-12,14-15,17-18,20-21,23-24,31,41-42,51-52H,4-9,35H2,1-3H3,(H,36,48)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,49,50)/b16-10+/t12?,14-,15-,17+,18?,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
LMRCOCQPONDBMR-NLTLFHTOSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](C(=O)N/C(=C/Cl)/C(=O)N[C@@H](CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)[C@H]([C@@H](CCCN)O)NC(=O)[C@H](CC(C)C(Cl)Cl)NC(=O)C(O)O |
Kanonische SMILES |
CC(C)C1C(C(=O)NC(=CCl)C(=O)NC(CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)C(C(CCCN)O)NC(=O)C(CC(C)C(Cl)Cl)NC(=O)C(O)O |
Herkunft des Produkts |
United States |
Biosynthesis of Victorin C
Genetic Basis of Victorin (B1172630) C Production in Cochliobolus victoriae
The pathogenicity of C. victoriae on susceptible oat cultivars, particularly those carrying the Vb gene (which is identical or tightly linked to the Pc-2 gene conferring resistance to crown rust), is entirely dependent on the production of victorin. pnas.orgdoe.govapsnet.orgapsnet.org The genetic underpinnings of victorin C biosynthesis have been meticulously unraveled, revealing a complex interplay of precursor genes and modifying enzymes. pnas.orgnih.govjlu.edu.cn
Ribosomal Synthesis and Post-Translational Modification (RiPP) Pathway Elucidation
Contrary to earlier assumptions, victorin C is a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products. pnas.orgnih.govjlu.edu.cncornell.edu This discovery was a significant breakthrough, shifting the paradigm from NRPS-mediated synthesis to a ribosomal pathway. The RiPP pathway involves the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including cyclization and other enzymatic alterations, to yield the mature, active toxin. pnas.orgnih.govcornell.eduethz.ch
Characterization of Precursor Peptide Genes (vicA1-3) and Core Peptide Repeats
Analysis of the C. victoriae genome, particularly through long-read sequencing, led to the identification of three copies of precursor peptide genes, designated vicA1, vicA2, and vicA3. pnas.orgnih.govjlu.edu.cn These genes are crucial as they encode the foundational peptide backbone of victorin. Each vicA gene contains variable numbers of "GLKLAF" core peptide repeats, which directly correspond to the amino acid sequence that forms the victorin peptide. pnas.orgnih.govjlu.edu.cn
The distribution of these genes within the C. victoriae genome is noteworthy: vicA1 is located on contig 7 (referred to as the Vic1 locus), while vicA2 and vicA3 are approximately 51 kb apart on contig 16 (the Vic2 locus). pnas.org Deletion of even a single copy of the vicA genes results in a significantly diminished production of victorin, underscoring their essential role as the primary genetic templates for the toxin. pnas.orgnih.govjlu.edu.cn
Identification and Functional Analysis of Putative Biosynthesis Gene Clusters
The vicA1-3 genes are situated in repeat-rich, gene-sparse regions of the C. victoriae genome and are found to be loosely clustered with other putative victorin biosynthetic genes. pnas.orgnih.govjlu.edu.cn This clustering is further supported by the identification of compact gene clusters harboring homologous genes in two distantly related plant-associated Sordariomycete fungi, suggesting a conserved evolutionary strategy for RiPP biosynthesis. pnas.orgnih.gov Functional analysis through gene deletion studies has been instrumental in confirming the involvement of these candidate genes in victorin biosynthesis. pnas.org
Enzymatic Modifications in Victorin C Maturation and Activation
The conversion of the ribosomally synthesized precursor peptide into the active victorin C involves several critical enzymatic modifications. Two key enzymes, VicYb and VicK, have been identified and functionally characterized for their roles in the maturation and activation of the toxin. pnas.orgnih.gov
Role of DUF3328 Protein (VicYb) in Oxidative Cyclization Pathways
A gene encoding a DUF3328 protein, named VicYb, has been identified as indispensable for victorin production. pnas.orgnih.govjlu.edu.cn Deletion of the vicYb gene completely abolishes the production of victorin, indicating its essential involvement in the early steps of biosynthesis. pnas.orgnih.govjlu.edu.cn VicYb is predicted to play a crucial role in the oxidative cyclization of the core peptide, forming the macrocyclic structure characteristic of victorin. pnas.orgnih.govjlu.edu.cnacs.org DUF3328 proteins are a novel family of oxidative cyclization enzymes, and their involvement in macrocyclization reactions has been observed in the biosynthesis of other cyclic peptides. pnas.org The absence of any victorin derivative in ΔvicYb strains supports its requirement for the formation of the macrocycle, which is known to enhance peptide stability. pnas.org
Copper Amine Oxidase (VicK) Activity and Oxidative Deamination of N-Terminal Glycyl Moiety
Another critical enzyme in victorin biosynthesis is the copper amine oxidase (CAO) encoded by the vicK gene. pnas.orgnih.govjlu.edu.cn Deletion of vicK leads to the accumulation of new glycine-containing victorin derivatives, such as HV-toxin M, which is an inactive precursor. pnas.orgnih.govjlu.edu.cn This finding indicates that VicK is responsible for converting these inactive glycyl derivatives to the active glyoxylate (B1226380) forms of victorin, including victorin C. pnas.orgnih.govjlu.edu.cnacs.org
The role of VicK has been confirmed in vitro, demonstrating its activity in the oxidative deamination of the N-terminal glycyl moiety of the hexapeptides to produce the active glyoxylate forms. pnas.orgnih.govacs.orgetextpad.comx-mol.com This oxidative deamination step is crucial for the biological activity of victorin, as the aldehyde functional group on the glyoxylate moiety is essential for its host-selective toxicity and its binding to host thioredoxin TRX-h5. pnas.orgacs.org
Elucidation of Victorin C Molecular Architecture and Conformational Dynamics
Advanced Structural Determination Approaches
The definitive structure of Victorin (B1172630) C was established through extensive spectroscopic analysis combined with the chemical degradation of the natural product. thieme-connect.comresearchgate.net These methods allowed for the piecing together of its complex cyclic nature and the unique composition of its constituent amino acid subunits. researchgate.net
Early structural elucidation efforts relied heavily on the analysis of fragments generated from the controlled breakdown of the Victorin C molecule. The structure of the toxin, a cyclic array of subunits, was established through the detailed analysis of degradation products resulting from both enzymatic and non-enzymatic partial hydrolysis. researchgate.net This fragmentation strategy allowed researchers to identify the individual components and their sequence within the peptide ring.
A significant challenge in defining the architecture of Victorin C was the unambiguous assignment of stereochemistry for its two chlorinated moieties: 5,5-dichloroleucine and a β-chlorodehydroalanine residue. thieme-connect.com While initial studies determined the L-configuration for the standard amino acid precursors, the specific stereochemistry of these unique chlorinated residues required further investigation. thieme-connect.com
For the 5,5-dichloroleucine residue, degradation of Victorin C followed by characterization showed it to have a (2S) configuration. thieme-connect.com However, the configuration at the C4 position remained unassigned. To resolve this, synthetic samples of both (2S,4R)- and (2S,4S)-dichloroleucine were prepared as their trifluoroacetate (B77799) salts for comparison. thieme-connect.com Through a combination of synthesis and spectroscopic methods, the stereochemistry of the 5,5-dichloroleucine moiety was ultimately determined. thieme-connect.com
Table 1: Key Residues in Victorin C Structure Determination
| Residue | Key Structural Feature | Method of Stereochemical Analysis |
|---|---|---|
| 5,5-dichloroleucine | Two chlorine atoms on C5 | Analysis of degradation products; comparison with synthetic standards. thieme-connect.com |
| (E)-β-chlorodehydroalanine | Cα=Cβ double bond with a chlorine atom | 1H NMR spectroscopy; comparison with model compounds. acs.orgthieme-connect.com |
| erythro-β-hydroxyleucine | Hydroxyl group on β-carbon | Correlation with synthetic materials. thieme-connect.com |
| threo-β-hydroxylysine | Hydroxyl group on β-carbon | Correlation with synthetic materials. thieme-connect.com |
Conformational Properties and Isomeric Forms of Victorin C
The β-chlorodehydroalanine [ΔAla(βCl)] residue is a conservative unit common to all victorins and is thought to be critical for their bioactivity. nih.gov A key structural question was the geometry of its vinyl chloride group. thieme-connect.com The 1H NMR spectrum of Victorin C shows a signal for the vinylic proton at δ = 7.52. thieme-connect.com
Initial assignments of the geometry were debated. acs.orgnih.gov Later studies, based on comparisons of coupling constants with calculated values for model compounds, concluded that the chlorodehydroalanyl residue in victorins possesses an E configuration rather than a Z configuration. acs.orgresearchgate.net However, more recent research using synthesized model compounds suggests that the assignment of the geometrical isomer of the ΔAla(βCl) residue in naturally occurring victorins remains an open question. acs.orgacs.org
To understand the conformational dynamics of Victorin C, researchers have studied model compounds of the unique β-chlorodehydroalanine residue using a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopy, supported by theoretical calculations. acs.orgnih.gov These studies reveal that the geometrical isomers (Z and E) of the ΔAla(βCl) residue have different conformational profiles. acs.org
Computational analyses, such as Density Functional Theory (DFT) methods, have been used to generate potential energy surfaces for model compounds like Ac-(Z)-ΔAla(βCl)-NHMe and Ac-(E)-ΔAla(βCl)-NHMe. acs.org These models predict the preferred torsion angles (φ, ψ) and stable conformations.
The Z isomer is shown to prefer helical (α), PPII type (β), and semi-extended (β2) conformations in solutions of varying polarity. acs.org
The E isomer primarily adopts an extended conformation (C5) but can also assume β and α conformations as the polarity of the environment increases. acs.org
A key finding from these studies is the presence of a stabilizing N-H···Cl intramolecular hydrogen bond in the most stable conformations, formed between the chlorine atom of the side chain and an N-H donor from a flanking amide group. acs.orgnih.gov This interaction significantly influences the conformational preferences of this part of the Victorin C molecule. acs.org
Table 2: Predicted Conformations for Model (E)-β-chlorodehydroalanine Residue
| Conformation | Torsion Angle (φ, ψ) | Key Stabilizing Interaction | Environment |
|---|---|---|---|
| C5 (extended) | -177°, 160° | - | Low polarity |
| β | -44°, 132° | N-H···Cl hydrogen bond | Increased polarity |
| α | -53°, -39° | N-H···Cl hydrogen bond | Increased polarity |
Data derived from computational modeling of model compounds. acs.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| (2S,4R)-dichloroleucine |
| (2S,4S)-dichloroleucine |
| 5,5-dichloroleucine |
| Ac-(E)-ΔAla(βCl)-NHMe |
| Ac-(Z)-ΔAla(βCl)-NHMe |
| β-chlorodehydroalanine |
| (E)-β-chlorodehydroalanine |
| erythro-β-hydroxyleucine |
| threo-β-hydroxylysine |
Molecular Mechanism of Victorin C Induced Host Response
Cellular Signaling Cascades Initiated by Victorin (B1172630) C
Role of Reactive Oxygen Intermediate (ROI) Generation and Nitric Oxide (NO) Production
The interaction of Victorin C with sensitive host plants rapidly stimulates the generation of reactive oxygen intermediates (ROIs) and nitric oxide (NO) oup.com. These molecules are crucial signaling components in plant defense responses, often associated with the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread nih.govfrontiersin.org. In plants, ROIs and NO are key signaling molecules that regulate various processes, including defense mechanisms against abiotic stresses and programmed cell death, which helps eliminate severely damaged cells frontiersin.org.
Studies have shown that Victorin C-induced responses, including ROI and NO generation, occur following the initial recognition of the toxin on the cell surface, suggesting that these events are part of a broader activation of defense-like responses oup.com. The rapid production of ROIs and NO, alongside other defense-related responses such as phytoalexin synthesis and extracellular alkalization, indicates that Victorin C triggers an HR-like response in susceptible plants oup.com. This activation of defense mechanisms, paradoxically, contributes to the host's susceptibility to Cochliobolus victoriae oup.com.
Pathogen Strategy: Subversion of Host Immunity by Victorin C
Cochliobolus victoriae employs Victorin C as a virulence factor to subvert the plant's immune system, turning what would typically be a resistance mechanism into a pathway for disease susceptibility researchgate.netresearchgate.net. This represents an "inverse gene-for-gene" model, where the host's recognition of a pathogen-produced molecule leads to disease rather than resistance oup.com.
Exploitation of Nucleotide-Binding Leucine-Rich Repeat (NLR) Resistance Proteins (e.g., LOV1)
A central aspect of Victorin C's subversion strategy involves the exploitation of nucleotide-binding leucine-rich repeat (NLR) resistance proteins. In Arabidopsis thaliana, sensitivity to Victorin C and susceptibility to C. victoriae are conferred by the LOV1 protein nih.gov. LOV1 is a coiled-coil-nucleotide-binding-leucine-rich repeat (CC-NB-LRR) protein, belonging to the NLR class of resistance genes nih.govnih.gov. NLR proteins typically function by detecting pathogen effectors and subsequently triggering robust defense responses, including programmed cell death, to confer resistance against biotrophic pathogens elifesciences.orgportlandpress.com.
However, in the case of Victorin C, this conventional resistance pathway is hijacked. Victorin C does not directly interact with LOV1; instead, it binds covalently to a defense-associated thioredoxin, ATTRXh5 (also referred to as TRX-h5) researchgate.netportlandpress.comapsnet.org. This binding inhibits ATTRXh5 activity researchgate.net. The LOV1 protein, in turn, "guards" ATTRXh5, and its activation is triggered by the presence of the victorin-bound ATTRXh5 complex researchgate.netelifesciences.orgportlandpress.comapsnet.org. This activation of LOV1 by the victorin-ATTRXh5 complex elicits a resistance-like response that, counterintuitively, leads to disease susceptibility in the plant researchgate.net. The mechanism of action of LOV1 is similar to that of typical resistance proteins, yet its outcome in the presence of victorin is detrimental to the host nih.gov.
The table below summarizes the key components and their roles in the Victorin C-LOV1 interaction:
| Component | Type | Role in Victorin C Pathogenesis |
| Victorin C | Toxin | Binds to ATTRXh5, leading to LOV1 activation and host susceptibility. |
| LOV1 | NLR Protein | Guards ATTRXh5; its activation by victorin-bound ATTRXh5 leads to disease susceptibility. |
| ATTRXh5 (TRX-h5) | Thioredoxin | Defense-associated protein; target of Victorin C binding, which then activates LOV1. |
Mimicry of Biotrophic Effector Recognition in Host Plants
Victorin C's ability to subvert host immunity is further elaborated by its mimicry of biotrophic effector recognition researchgate.netapsnet.org. Biotrophic pathogens typically secrete effectors that are recognized by host NLR proteins, leading to effector-triggered immunity (ETI) and often a hypersensitive response (HR) that restricts pathogen growth portlandpress.comresearchgate.net. Victorin C, despite being produced by a necrotrophic fungus (C. victoriae), functions in a manner analogous to a biotrophic effector researchgate.netapsnet.org.
By activating the LOV1 NLR protein, Victorin C essentially "tricks the guard" mechanism of plant defense researchgate.net. It induces an ETI-like response, including programmed cell death, which is usually effective against biotrophic pathogens but paradoxically benefits the necrotrophic C. victoriae by promoting host cell death and facilitating nutrient acquisition researchgate.netportlandpress.comapsnet.orgresearchgate.netbiorxiv.orgfrontiersin.org. This strategy allows C. victoriae to exploit a fundamental plant defense pathway for its own virulence, demonstrating a sophisticated co-evolutionary adaptation where a necrotroph leverages host immunity to cause disease researchgate.netoup.comapsnet.org.
Host Specificity and Genetic Basis of Victorin C Sensitivity
Genetic Determinants of Victoria Blight Susceptibility
Victoria blight susceptibility is primarily governed by dominant genetic loci in host plants, which paradoxically often share identity or linkage with genes typically associated with disease resistance.
The Vb Locus and its Linkage or Identity with the Pc-2 Crown Rust Resistance Gene
Victoria blight of oats (Avena sativa) is caused by the fungus Cochliobolus victoriae, which produces victorin (B1172630), a host-selective toxin essential for its pathogenicity. nih.govoregonstate.eduoregonstate.edu Susceptibility to Victoria blight and sensitivity to victorin are controlled by a single dominant allele at the Vb locus in oats. oregonstate.eduoregonstate.educdnsciencepub.comnih.govnih.gov Historically, the widespread cultivation of "Victoria-type" oat varieties, which possessed resistance to crown rust caused by Puccinia coronata, inadvertently led to severe Victoria blight epidemics in the 1940s. nih.govpnas.orgwikipedia.orgisaaa.orggardeningknowhow.comoup.com This phenomenon is attributed to the tight genetic linkage or potential identity between the Vb locus and the Pc-2 gene, which confers resistance to crown rust. nih.govoregonstate.eduoregonstate.educdnsciencepub.comnih.govpnas.orgwikipedia.orgoup.comoup.comapsnet.orgapsnet.orgresearchgate.net Extensive genetic and mutagenic studies have consistently failed to separate these two traits, suggesting that they may be conditioned by the same gene. oregonstate.educdnsciencepub.comnih.govapsnet.orgapsnet.orgresearchgate.net This implies a complex relationship where a gene conferring resistance to one pathogen can simultaneously confer susceptibility to another, a concept often referred to as "resistance-mediated susceptibility." nih.govoregonstate.edunih.govapsnet.orgapsnet.org
Analysis of Dominant Alleles Conferring Victorin C Sensitivity
The genetic basis of victorin C sensitivity is characterized by dominant alleles in susceptible plant species. In oats, the Vb gene is the sole dominant gene conferring victorin sensitivity. oregonstate.eduoregonstate.educdnsciencepub.comnih.govnih.govapsnet.orgresearchgate.netapsnet.orgnih.govnih.gov Similarly, in the model plant Arabidopsis thaliana, victorin sensitivity is conferred by a single dominant gene designated LOV1 (Locus Orchestrating Victorin Effects 1). oregonstate.eduresearchgate.netapsnet.orgnih.govnih.govebi.ac.uknih.gov The LOV1 gene encodes a coiled-coil–nucleotide binding site–leucine-rich repeat (CC-NB-LRR) protein, a class of proteins typically associated with disease resistance. nih.govnih.govebi.ac.uknih.gov Research indicates that victorin's binding to the thioredoxin TRX-h5 activates LOV1, which then elicits a resistance-like response that paradoxically leads to disease susceptibility. nih.govpnas.orgapsnet.orgresearchgate.net This mechanism highlights how Cochliobolus victoriae exploits a host's innate immune pathway for its own pathogenicity. nih.govpnas.orgapsnet.orgresearchgate.net
Victorin C Sensitivity Across Diverse Plant Species
While oats are the most prominent example of victorin C sensitivity, research has expanded to other plant species, revealing varying degrees and developmental patterns of susceptibility.
Oat Genotypes (Avena sativa) and Isogenic Lines
Victorin is recognized as a host-selective toxin, primarily affecting allohexaploid oat cultivars that carry the dominant Vb gene. researchgate.netapsnet.orgnih.govebi.ac.uk Only oat genotypes sensitive to victorin are susceptible to infection by Cochliobolus victoriae, and exposure to victorin alone can reproduce the symptoms of Victoria blight in these sensitive oats. oregonstate.eduapsnet.orgnih.govnih.gov The specificity of this interaction is clearly demonstrated through the use of near-isogenic oat lines. For example, the oat cultivar Iowa X469, which possesses the Vb/Pc-2 gene, is highly sensitive to victorin C and susceptible to C. victoriae. oup.comapsnet.org In contrast, Iowa X424, a near-isogenic line of Iowa X469 that lacks the Vb/Pc-2 gene, is insensitive to victorin and resistant to the fungus. oup.comapsnet.org In sensitive oat tissues, victorin triggers programmed cell death (PCD) and induces various host defense responses. oregonstate.eduapsnet.orgapsnet.orgnih.gov
Table 1: Victorin C Sensitivity in Isogenic Oat Lines
| Oat Genotype | Presence of Vb/Pc-2 Gene | Victorin C Sensitivity | Susceptibility to C. victoriae |
| Iowa X469 | Present | Sensitive | Susceptible |
| Iowa X424 | Absent | Insensitive | Resistant |
Model Plant Systems (Arabidopsis thaliana) for Genetic Characterization
Arabidopsis thaliana, typically considered a "nonhost" for Cochliobolus victoriae, has proven to be a valuable model system for genetically characterizing victorin C sensitivity. researchgate.netapsnet.orgnih.govnih.govebi.ac.uk Through screening of various Arabidopsis ecotypes, victorin sensitivity has been identified in several populations. researchgate.netapsnet.orgnih.govnih.govebi.ac.uk Genetic analysis revealed that, similar to oats, victorin sensitivity in Arabidopsis is conferred by a single dominant gene, LOV1, which has been mapped to the north arm of chromosome I. researchgate.netapsnet.orgnih.govnih.govebi.ac.uk Sensitive Arabidopsis lines, such as LOV1 (derived from ecotype Cl-0), exhibit susceptibility to C. victoriae infection and develop disease symptoms akin to those observed in sensitive oats when treated with victorin. researchgate.netapsnet.orgnih.govnih.gov Conversely, victorin-insensitive lines, like Col-4, remain resistant. researchgate.netapsnet.orgnih.govnih.gov The LOV1 gene's function in conferring victorin sensitivity requires the presence of the thioredoxin AtTRXh5. nih.govnih.govapsnet.orgresearchgate.netresearchgate.net The use of Arabidopsis has significantly advanced the understanding of the genetic basis of victorin sensitivity and the intriguing relationship between plant disease resistance and susceptibility. nih.govoregonstate.edunih.govoup.com
Table 2: Victorin C Sensitivity in Arabidopsis thaliana Lines
| Arabidopsis Line | Victorin C Sensitivity | Susceptibility to C. victoriae | LOV1 Gene Status |
| LOV1 (Cl-0) | Sensitive | Susceptible | Functional |
| Col-4 | Insensitive | Resistant | Non-functional |
Sensitivity in Other Crop and Grass Species (Phaseolus vulgaris, Barley, Brachypodium spp.)
Beyond oats and Arabidopsis, victorin sensitivity has been documented in a range of other plant species, including common bean (Phaseolus vulgaris), barley, rice, and Brachypodium spp. nih.govresearchgate.netapsnet.orgapsnet.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netapsnet.orgnih.govapsnet.org In common bean (Phaseolus vulgaris), victorin sensitivity is characterized as a developmentally regulated, quantitative trait. apsnet.orgresearchgate.netapsnet.orgnih.govapsnet.org A significant quantitative trait locus (QTL) on chromosome Pv05 has been identified, accounting for 34% of the phenotypic variability in victorin sensitivity among recombinant inbred lines. apsnet.orgresearchgate.netapsnet.orgnih.govapsnet.org This QTL region contains two nucleotide-binding site leucine-rich repeat (NLR) genes, and one of them, Phvul05G031200 (designated PvLOV), has been shown to confer victorin-dependent cell death when overexpressed. apsnet.orgresearchgate.netapsnet.orgnih.govapsnet.org
In barley, an adult-onset sensitivity to victorin has been observed, with a single QTL for victorin sensitivity located in a resistance-gene-rich region on the short arm of chromosome 1H. nih.govresearchgate.netapsnet.orgresearchgate.netresearchgate.net Unlike the strong juvenile sensitivity seen in oats, victorin sensitivity in common bean, barley, rice, and Brachypodium spp. tends to be milder and developmentally dependent, typically manifesting in older leaves of adult plants. apsnet.orgresearchgate.netresearchgate.netapsnet.org This widespread, albeit varied, sensitivity across diverse plant taxa suggests a conserved underlying mechanism: victorin likely binds to a thioredoxin, which is then guarded by a nucleotide-binding leucine-rich repeat (NB-LRR) protein, leading to the activation of a defense-like response that ultimately confers susceptibility. nih.govresearchgate.net
Quantitative Trait Loci (QTL) Analysis for Victorin C Sensitivity
While Victorin C sensitivity in oats is largely controlled by the single dominant Vb gene, acting as a major genetic determinant, quantitative trait loci (QTL) analysis has provided insights into the genetic basis of sensitivity in other plant species where the trait exhibits a more quantitative nature.
In Phaseolus vulgaris, a significant QTL has been identified that accounts for a substantial portion of the phenotypic variability in Victorin C sensitivity. This analysis was conducted using recombinant inbred lines derived from a cross between 'Stampede' and 'Red Hawk' (S×R) apsnet.org.
Table 1: Quantitative Trait Locus (QTL) for Victorin C Sensitivity in Phaseolus vulgaris
| Trait Measured | Population Type | Chromosome Location | Associated Genes | Phenotypic Variability Explained (%) | Reference |
| Victorin C Sensitivity | RIL (S×R) | Pv05 | PvLOV (NLR gene) | 34% | apsnet.org |
Structure Activity Relationship Sar Studies of Victorin C and Its Derivatives
Identification of Essential Structural Features for Biological Activity
Research into Victorin (B1172630) C's structure has pinpointed specific functional groups and residues critical for its toxic effects.
Importance of the Glyoxylic Acid Residue and its Hydrated Aldehyde Group
The glyoxylic acid residue within the Victorin C structure has been identified as indispensable for its biological activity. Complete removal of this residue results in the elimination of all biological activity pnas.org. Furthermore, the aldehyde group, which is part of the glyoxylic acid residue, plays a pivotal role in the toxin's mechanism. It is believed to mediate a covalent association of victorin with its site of action, and this covalent binding is considered essential for toxicity pnas.orgebi.ac.uk. When the aldehyde group is reduced to a primary alcohol, as seen in "reduced victorin" (RC), the compound loses its toxicity. Despite this loss of toxicity, reduced victorin can still associate with the active site, suggesting its ability to bind without inducing the toxic effect pnas.org. The propensity of aldehyde groups to form hydrated forms (geminal diols) in aqueous solutions is well-documented, and this hydration equilibrium can influence reactivity researchgate.netpdx.edulibretexts.orgmasterorganicchemistry.com.
Impact of Functional Group Derivatization (e.g., Methyl Esterification, ε-Amino Group Modification)
Modifications to specific functional groups on Victorin C have provided insights into their contribution to its activity.
Methyl Esterification: The methyl ester derivative of Victorin C, known as MEC, has been synthesized and evaluated. Although MEC retains host-selective toxic activity, its potency is reduced compared to the native toxin. In dark CO2 fixation assays, the half-maximal effective concentration (EC50) for MEC was determined to be 283 nM, indicating that while esterification modifies activity, it does not abolish it entirely pnas.org. This suggests that the carboxylic acid functionality, or its ability to participate in specific interactions, is important but not absolutely critical for some level of activity.
ε-Amino Group Modification: The ε-amino group, typically found on lysine (B10760008) residues in peptides and proteins, is a known site for chemical modification, particularly through reactions with aldehydes to form Schiff base adducts acs.orgresearchgate.net. Given that Victorin C is a depsipeptide and possesses an aldehyde group, such modifications could theoretically occur. However, specific detailed research findings on the direct impact of ε-amino group modification of Victorin C or its derivatives on its biological activity are not extensively detailed in the available literature.
The following table summarizes the comparative biological activity of Victorin C and its methyl ester derivative:
| Compound | Description | EC50 (Dark CO2 Fixation Assay) | Relative Toxicity (vs. Victorin C) | PubChem CID |
| Victorin C | Native toxin | Not specified (more potent) | High | 21549934 |
| MEC | Methyl ester derivative of Victorin C | 283 nM pnas.org | Less toxic pnas.org | N/A |
| Reduced Victorin | Aldehyde group reduced to primary alcohol | Non-toxic pnas.org | Non-toxic pnas.org | N/A |
Role of the Macrocyclic Ring Integrity in Inhibitory Activity
Victorin C is characterized by its macrocyclic structure nih.gov. In the broader context of drug discovery, macrocyclic molecules, defined as those containing 12 or more atoms in a ring system, are increasingly recognized for their therapeutic potential nih.govdrughunter.com. Macrocyclization is often employed to impart conformational restraint, which can lead to more potent and selective binding to targets by reducing the entropy of binding nih.govdrughunter.com. It can also enhance favorable pharmacokinetic properties, such as reduced susceptibility to metabolism or efflux drughunter.com. The integrity of macrocyclic rings is crucial for maintaining their specific three-dimensional conformations, which are often essential for their biological activity and interaction with target proteins nih.govresearchgate.netchemrxiv.org. While Victorin C's macrocyclic nature is a defining feature of its structure, specific detailed research findings directly correlating the integrity of Victorin C's macrocyclic ring with its inhibitory activity are not explicitly available in the provided sources. However, by analogy with other macrocyclic natural products and inhibitors, it is highly probable that the macrocyclic constraint contributes significantly to its specific binding and biological function.
Design and Synthesis of Victorin C Analogs for SAR Probing
The design and synthesis of analogs are critical for comprehensive SAR studies, allowing researchers to systematically modify parts of a molecule and observe the resulting changes in biological activity rsc.orgmonash.eduacs.org. For Victorin C, early SAR probing involved the generation of derivatives such as "reduced victorin" and the "methyl ester derivative (MEC)" pnas.org. These analogs were instrumental in identifying the critical role of the aldehyde group and the impact of esterification on toxicity pnas.org.
General strategies for synthesizing natural product analogs for SAR studies include total synthesis, where the entire molecule is built from simpler precursors, allowing for diverse modifications rsc.orgmonash.edu. Alternatively, semisynthetic approaches involve chemical modification of the natural product itself or its key intermediates rsc.org. Enzymatic modifications can also be employed to introduce specific changes rsc.org. These methodologies enable the systematic exploration of the chemical space around Victorin C, facilitating the identification of essential pharmacophores and the understanding of how structural variations influence its interaction with its biological target, the 100-kDa protein in susceptible oat genotypes pnas.orgebi.ac.uk.
Advanced Methodologies in Victorin C Research
Molecular Genetics and Genomic Approaches
Molecular genetics and genomic strategies have revolutionized the understanding of victorin (B1172630) C production and its role in Cochliobolus victoriae pathogenicity.
Gene Deletion and Mutagenesis Studies in Cochliobolus victoriae Pathogenicity
Historically, victorin was presumed to be synthesized by nonribosomal peptide synthetases (NRPSs) pnas.orgnih.govresearchgate.net. However, recent gene deletion and mutagenesis studies have provided compelling evidence that victorin is, in fact, a ribosomally synthesized and posttranslationally modified peptide (RiPP) pnas.orgnih.govisaaa.org.
Deletion of the precursor peptide genes, vicA1-3, in C. victoriae resulted in a significant reduction in victorin production, confirming their role as the blueprint for the victorin peptide backbone pnas.orgnih.govnih.gov. Further investigations involving the deletion of VicYb, a gene encoding a DUF3328 protein, led to the complete cessation of victorin production, indicating its essential function in the oxidative cyclization process of the peptide pnas.orgnih.gov. Additionally, the deletion of vicK, which encodes a copper amine oxidase (CAO), resulted in the accumulation of novel victorin derivatives containing glycine (B1666218). This finding elucidated the role of VicK in the oxidative deamination of the N-terminal glycyl moiety, converting it into the active glyoxylate (B1226380) form of victorin nih.govnih.gov. These targeted gene manipulations underscore the ribosomal biosynthesis pathway of victorin and highlight specific enzymatic steps critical for its maturation and virulence.
Application of Long-Read Genome Assembly and Comparative Genomics
The advent of long-read genome assembly technologies has been pivotal in identifying the genetic components responsible for victorin biosynthesis. A newly generated long-read assembly of the C. victoriae strain FI3 genome enabled the discovery of the vicA1-3 precursor peptide genes pnas.orgnih.gov. These genes were found to be situated in repeat-rich and gene-sparse regions of the fungal genome pnas.orgnih.gov.
Comparative genomics has further supported these findings by revealing compact gene clusters with homologous sequences in two phylogenetically distant plant-associated Sordariomycete fungi pnas.orgnih.gov. This comparative analysis suggests a conserved evolutionary origin for victorin biosynthesis pathways. Unlike many other small molecules that are typically encoded by genes found in compact clusters on fungal chromosomes, the victorin-encoding genes are notably scattered across repetitive regions within the C. victoriae pathogen genome isaaa.org. Such genomic insights are crucial for understanding the evolutionary dynamics and genetic architecture underlying host-selective toxin production in fungal pathogens nih.govosti.gov.
Biochemical and Biophysical Characterization Techniques
A suite of biochemical and biophysical techniques has been employed to characterize victorin C, providing detailed insights into its chemical structure, conformational properties, and interactions with host proteins.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable tools for the metabolite profiling and verification of victorin C and its derivatives nih.gov. These techniques allow for the precise identification and quantification of compounds within complex biological mixtures, such as fungal culture filtrates acs.orgsciex.comnih.govspringernature.com.
For instance, LC-MS analysis of culture filtrates from ΔvicA mutant strains of C. victoriae demonstrated a complete absence of all victorin derivatives, thereby confirming vicA as the essential precursor gene nih.gov. Furthermore, LC-MS analysis of ΔvicK1/2 mutant filtrates successfully detected novel victorin derivatives, characterized by their distinct isotopic patterns indicative of chlorinated compounds and specific mass differences nih.gov. LC-MS/MS, with its ability to generate fragmentation patterns, provides robust evidence for the structural verification of these metabolites.
Spectroscopic Methods (NMR, FT-IR, X-ray Crystallography) for Detailed Structural and Conformational Analysis
Detailed structural and conformational analyses of victorin C have been achieved through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively utilized for the structural elucidation of victorin C, providing insights into its complex molecular architecture researchgate.netresearchgate.net. NMR techniques, often in conjunction with chemical synthesis, have been instrumental in determining the precise geometry (E or Z isomers) of the unique β-chlorodehydroalanine residue, a characteristic feature present in all victorin family compounds researchgate.netacs.orgnih.gov.
Fourier-Transform Infrared (FT-IR) spectroscopy has been employed alongside X-ray diffraction analysis to study model compounds containing the β-chlorodehydroalanine residue, contributing to the understanding of its conformational properties researchgate.netresearchgate.net. X-ray crystallography has also been applied to investigate the conformational behavior of dehydroamino acids, which are critical components of victorin's structure researchgate.netnih.gov. Computational analyses of the potential energy surface have revealed how environmental factors, such as solvent polarity (e.g., chloroform), can influence the conformation of victorin C, with specific hydrogen bonds playing a stabilizing role acs.org.
In Vitro Enzymatic Activity Assays for Target Protein Modulation (e.g., Glycine Decarboxylase)
In vitro enzymatic activity assays have been crucial for investigating the molecular targets and mechanism of action of victorin C. Victorin C is known to bind specifically to both the P and H protein components of the mitochondrial glycine decarboxylase complex (GDC) in susceptible oat tissues ebi.ac.ukoup.comnih.govnih.gov. This binding leads to a potent in vivo inhibition of glycine decarboxylase activity (GDA) nih.govnih.gov.
Despite its potent in vivo effects, victorin C showed no detectable inhibition of GDA in isolated mitochondria in vitro, a phenomenon attributed to the inability of isolated mitochondria to import the toxin ebi.ac.uknih.govnih.gov. Nonetheless, in vitro assays demonstrated that victorin inhibited the glycine-bicarbonate exchange reaction with an effective concentration for 50% inhibition (EC50) of 23 µM nih.govnih.gov. While the interaction with GDC is considered central to victorin's mode of action, some research suggests that the initial recognition of victorin may occur on the cell surface, rather than solely within the mitochondria, leading to the activation of defense responses ebi.ac.ukoup.comapsnet.org. Furthermore, virus-induced gene silencing (VIGS) studies have demonstrated that silencing the genes encoding the P and T proteins of the GDC suppressed victorin-induced cell death, highlighting their critical role in the plant's sensitivity to the toxin apsnet.org.
Cell Biology and Imaging Techniques
Advanced cell biology and imaging techniques provide critical insights into the cellular responses and intracellular fate of chemical compounds like Victorin C. These methodologies allow for the visualization of structural alterations and tracking of molecular movement within living or fixed cells.
Electron Microscopy for Ultrastructural Analysis of Victorin C-Treated Cells
In general cell biology, EM is routinely used to study cellular processes like cytoskeleton organization, transport vesicle formation, and organelle architecture nih.gov. It can reveal internal cellular damage, including changes in membrane integrity, cytoplasmic content leakage, and alterations to cell wall structures washington.edu. While EM is a powerful tool for analyzing the ultrastructural impact of various substances on cells, specific detailed research findings on the ultrastructural changes observed in Victorin C-treated cells using electron microscopy were not identified in the current search results.
Use of Fluorescent Conjugates (e.g., VicFluor, VicBSA) for Cellular Uptake and Localization Studies
Fluorescent conjugates are powerful tools for investigating the cellular uptake, distribution, and localization of chemical compounds within living cells. These probes typically consist of a fluorophore chemically linked to the molecule of interest, allowing its visualization using fluorescence microscopy, including confocal laser scanning microscopy researchgate.netaip.orgevidentscientific.comkglmeridian.commit.edumonash.eduresearchgate.netnih.gov.
The design of such probes often involves conjugating a fluorescent dye to the compound without significantly altering its biological activity. For instance, studies on other compounds utilize fluorescently labeled probes to track their internalization, identify their subcellular compartments (e.g., lysosomes, endoplasmic reticulum, mitochondria), and understand their trafficking pathways researchgate.netresearchgate.netevidentscientific.commit.edumonash.eduresearchgate.netnih.gov. The ability to monitor dynamic processes and localized environmental variables within cells makes these conjugates crucial for mechanistic studies evidentscientific.com. While the concept of using fluorescent conjugates like "VicFluor" or "VicBSA" (hypothetical examples of Victorin C-specific probes) would be highly relevant for understanding Victorin C's cellular interactions, specific reported studies detailing the use of such fluorescent conjugates for Victorin C's cellular uptake and localization were not identified in the current search results.
Computational Chemistry and Modeling
Computational chemistry and modeling approaches play an increasingly vital role in understanding the molecular mechanisms of chemical compounds, complementing experimental data by providing atomic-level insights and predictive capabilities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structures of compounds and their biological activities or properties aip.orgresearchgate.netacs.orgdiva-portal.orgeuropa.eu. The primary objective of QSAR is to predict the activity of new or untested chemical compounds based on their molecular descriptors, which can include physicochemical properties (e.g., partition coefficient) and structural features aip.orgresearchgate.netscispace.commdpi.com.
QSAR models are developed using a dataset of known compounds with measured biological activities. These models can guide lead optimization in drug discovery by identifying key structural features that influence activity, thereby reducing the need for extensive experimental testing researchgate.netacs.orgscispace.com. The process involves selecting appropriate molecular descriptors, building a statistical model (e.g., using multiple linear regression or machine learning techniques), and validating its predictive accuracy researchgate.netacs.orgeuropa.eu. While QSAR is broadly applied to predict various biological activities and toxicological characteristics of chemicals mdpi.com, specific QSAR models developed for Victorin C or its analogs were not identified in the current search results.
The general workflow for QSAR modeling is summarized in the table below:
| Step | Description |
| Data Collection | Gathering a dataset of compounds with known structures and biological activities. |
| Descriptor Calculation | Computing molecular descriptors (physicochemical, electronic, topological, etc.) that quantify structural features. |
| Model Building | Employing statistical or machine learning methods (e.g., MLR, SVM, Random Forests) to establish a mathematical relationship. |
| Model Validation | Assessing the model's predictive accuracy using internal (e.g., cross-validation) and external validation sets. |
| Prediction & Interpretation | Using the validated model to predict activities of new compounds and interpret the structural features contributing to activity. acs.org |
Computational Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Mechanisms
Computational docking and molecular dynamics (MD) simulations are powerful in silico methods used to explore and understand the interactions between small molecules (ligands) and biological macromolecules (proteins) at an atomic level acs.orgwashington.edudiva-portal.orgchalmers.sefrontiersin.org.
Computational Docking: Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity or strength of the interaction nih.govdiva-portal.orgchalmers.sefrontiersin.org. It is a fundamental tool in structure-based drug design, used for virtual screening of large compound libraries to identify potential binders washington.edufrontiersin.org. Docking algorithms typically consider the flexibility of the ligand and, in some advanced cases, the flexibility of the receptor, using scoring functions to rank potential binding poses diva-portal.orgchalmers.se.
Molecular Dynamics Simulations: MD simulations go beyond static docking by simulating the time-dependent physical movements of atoms and molecules in a system mit.educhalmers.se. By numerically solving Newton's equations of motion, MD provides insights into the dynamic behavior, stability, and conformational changes of ligand-protein complexes acs.orgwashington.eduresearchgate.netdiva-portal.orgchalmers.sefrontiersin.org. MD simulations can characterize the structure, dynamics, and stability of protein-ligand complexes, offering a more realistic representation of protein flexibility and solvent effects compared to docking alone washington.edudiva-portal.orgchalmers.se. They can also be used to estimate ligand-protein residence times and provide detailed information about binding mechanisms acs.org.
The integration of docking and MD simulations offers a comprehensive approach to understanding molecular interactions, allowing researchers to refine docking poses, calculate more detailed interaction energies, and observe the dynamic processes of binding and unbinding diva-portal.org. While these techniques are widely applied to decipher protein-ligand association mechanisms frontiersin.org, specific detailed findings on Victorin C's ligand-protein interaction mechanisms through computational docking or molecular dynamics simulations were not identified in the current search results. However, theoretical calculations and molecular dynamics simulations have been used to study the conformational properties of the unique β-chlorodehydroalanine residue within victorins, providing insights into the toxin's own structural characteristics researchgate.netacs.org.
Broader Implications and Future Research Directions
Victorin (B1172630) C as a Paradigm for Understanding Host-Selective Toxin Biology
Victorin C is a well-characterized host-selective toxin that plays an essential role in the pathogenicity of Cochliobolus victoriae on susceptible oat cultivars carrying the dominant Vb allele. ontosight.aipnas.orgrug.nlresearchgate.net The pathogenicity of C. victoriae is strictly dependent on its ability to produce victorin, highlighting the critical role of HSTs in disease induction. rug.nl Unlike many toxins that abrogate plant resistance, Victorin C paradoxically induces disease susceptibility by activating host defense responses. oup.com This "inverse gene-for-gene" interaction, where a host resistance-like response leads to susceptibility, makes Victorin C a unique paradigm. nih.govnih.govfrontiersin.org
Early studies on the Victoria blight of oats epidemic in the 1940s led to the discovery that certain fungal plant pathogens secrete HSTs responsible for symptom development and disease specificity. pnas.org Victorin C, initially believed to be synthesized by a nonribosomal peptide synthetase, was later revealed to be a ribosomally synthesized and post-translationally modified peptide (RiPP). pnas.orgresearchgate.net This discovery has provided new insights into the genetic and biochemical origins of HSTs. pnas.org
Contributions to Fundamental Knowledge of Plant Immunity and Disease Susceptibility Mechanisms
The study of Victorin C has significantly advanced the understanding of plant immunity and disease susceptibility. Victorin C's mechanism involves binding to and inhibiting thioredoxin TRX-h5, a defense-associated thioredoxin, in susceptible plants. pnas.orgnih.govnih.govapsnet.org In Arabidopsis thaliana, this binding activates the LOV1 protein, a nucleotide-binding-leucine rich repeat (NB-LRR) protein typically involved in disease resistance. pnas.orgnih.govnih.govapsnet.org This activation elicits a hypersensitive response (HR)-like cell death, which is usually a defense mechanism against biotrophic pathogens, but is exploited by the necrotrophic C. victoriae for host infection. pnas.orgnih.govnih.gov
This interaction demonstrates a remarkable example of how necrotrophic pathogens can hijack components of plant defense signaling pathways, particularly R-gene mediated defense, to their own benefit, leading to disease susceptibility. pnas.orgnih.govfrontiersin.org The Vb gene in oats, which confers sensitivity to victorin, is genetically inseparable from Pc-2, a resistance gene against certain races of crown rust fungi (Puccinia coronata f. sp. avenae). oup.comfrontiersin.org This tight linkage suggests that Vb and Pc-2 might be the same gene, further underscoring the complex interplay between resistance and susceptibility pathways. oup.comfrontiersin.org
Potential for Novel Approaches in Agricultural Disease Management and Crop Resistance
The insights gained from Victorin C research hold significant potential for developing novel approaches in agricultural disease management and enhancing crop resistance. Understanding how pathogens exploit host defense mechanisms can inform strategies to engineer more durable resistance in crops. ontosight.ainih.gov For instance, if disease susceptibility is conferred by the activation of a resistance-like response, then modifying or silencing the specific host susceptibility gene (like Vb or LOV1) targeted by the toxin could lead to resistance. nih.govfrontiersin.org
The development of disease-resistant crop varieties is a crucial component of sustainable agriculture, particularly given the increasing challenges of fungicide resistance. frontiersin.orgresearchgate.netmdpi.com By elucidating the molecular targets of HSTs like Victorin C, breeders can identify and select for resistant germplasm that lacks the susceptibility factor or is modified to prevent the toxin's detrimental activation of defense pathways. frontiersin.orgresearchgate.net This knowledge can contribute to integrated pest management (IPM) strategies, reducing reliance on chemical controls. researchgate.net
Emerging Research Areas (e.g., Victorin C as a Probe for Thioredoxin Biology in Broader Contexts)
The specific interaction of Victorin C with thioredoxin TRX-h5 highlights its utility as a molecular probe for studying thioredoxin biology, not only in plants but potentially in broader biological contexts. Thioredoxins are crucial components of cellular redox regulation and play vital roles in various physiological functions across different organisms. ki.sefrontiersin.orgmdpi.comchemrxiv.org
While much of the research on thioredoxin probes focuses on mammalian systems for applications in cancer and other diseases, Victorin C's unique mechanism of inhibiting thioredoxin activity and subsequently activating a downstream signaling cascade makes it a valuable tool for dissecting the intricate roles of thioredoxins in redox signaling and programmed cell death. ontosight.aiki.sefrontiersin.orgmdpi.com Future research could explore how Victorin C or its derivatives might be used to modulate thioredoxin activity in other systems, offering insights into fundamental redox biology and potentially leading to the development of new chemical biology tools. This could involve using Victorin C to understand the specificities of thioredoxin interactions or to screen for compounds that interfere with these interactions, contributing to a deeper understanding of cellular processes beyond plant pathology. frontiersin.orgchemrxiv.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Victorin C, and how do they influence its phytotoxic activity?
- Methodological Answer : Structural elucidation of Victorin C involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Comparative analysis with synthetic analogs can identify functional groups (e.g., cyclic peptides) critical for host-selective toxicity. For phytotoxicity assays, detached leaf bioassays on susceptible oat cultivars (e.g., Avena sativa) are used to correlate structural features with necrotic lesion formation .
Q. What experimental approaches are recommended for detecting Victorin C in plant tissues with high sensitivity?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for quantifying low concentrations. Sample preparation includes homogenization in methanol:water (70:30) followed by solid-phase extraction (SPE) to remove interfering plant metabolites. Validation requires spiking controls and calibration curves using purified Victorin C standards .
Q. How can researchers isolate Victorin C from Cochliobolus victoriae cultures, and what challenges arise during purification?
- Methodological Answer : Fungal cultures are grown in Czapek-Dox medium under controlled aeration. Crude extracts are fractionated via flash chromatography (C18 columns) and further purified using semi-preparative HPLC with a gradient of acetonitrile:water (0.1% formic acid). Challenges include co-elution with non-toxic fungal metabolites, requiring iterative fractionation and bioactivity-guided screening .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on Victorin C’s mode of action in susceptible versus resistant plant genotypes?
- Methodological Answer : Use isogenic plant lines differing only in the Vb gene (conferring susceptibility). Apply transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling at multiple timepoints post-inoculation. Compare pathways like reactive oxygen species (ROS) burst and programmed cell death. Replicate experiments under standardized environmental conditions to minimize variability .
Q. What methodological strategies address discrepancies in reported EC50 values for Victorin C across bioassay systems?
- Methodological Answer : Standardize bioassay parameters:
- Table 1 : Variables Impacting EC50 Reproducibility
| Variable | Optimal Condition |
|---|---|
| Plant Age | 14-day-old seedlings |
| Inoculum Prep | 10^5 conidia/mL in 0.01% Tween-20 |
| Incubation | 22°C, 16-h photoperiod |
- Validate results with dose-response curves across three independent replicates. Use non-linear regression models (e.g., log-logistic) for EC50 calculation .
Q. How can researchers optimize CRISPR/Cas9-mediated gene editing to study host targets of Victorin C?
- Methodological Answer : Design sgRNAs targeting candidate susceptibility genes (e.g., LOV1 in Arabidopsis). Use Agrobacterium-mediated transformation for stable knockout lines. Confirm edits via Sanger sequencing and phenocopy assays (e.g., electrolyte leakage post-Victorin C treatment). Include complementation lines to verify gene function .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing time-series data on Victorin C-induced transcriptional changes?
- Methodological Answer : Apply mixed-effects models to account for plant-to-plant variability. Use hierarchical clustering or weighted gene co-expression network analysis (WGCNA) to identify gene modules correlated with toxin exposure. Correct for false discovery rate (FDR) in differential expression analysis (e.g., DESeq2) .
Q. How can meta-analysis reconcile conflicting reports on environmental factors modulating Victorin C production?
- Methodological Answer : Aggregate data from published studies (e.g., temperature, pH, light cycles) into a unified database. Perform multivariate regression to identify key predictors. Use funnel plots to assess publication bias and random-effects models to estimate pooled effect sizes .
Guidance for Experimental Rigor
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